molecular formula C17H25NO2 B4430823 1-[2-(2-isopropylphenoxy)propanoyl]piperidine

1-[2-(2-isopropylphenoxy)propanoyl]piperidine

Cat. No. B4430823
M. Wt: 275.4 g/mol
InChI Key: BGJIEFRMVDYYRK-UHFFFAOYSA-N
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Description

1-[2-(2-isopropylphenoxy)propanoyl]piperidine, also known as IPP, is a chemical compound that belongs to the class of piperidine derivatives. IPP has gained significant attention in scientific research due to its unique properties and potential applications in various fields.

Scientific Research Applications

1-[2-(2-isopropylphenoxy)propanoyl]piperidine has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various diseases. This compound has also shown promising results in the treatment of Parkinson's disease and Alzheimer's disease.

Mechanism of Action

The mechanism of action of 1-[2-(2-isopropylphenoxy)propanoyl]piperidine involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their inhibition leads to the reduction of inflammation, pain, and fever. This compound also acts as a selective inhibitor of monoamine oxidase B (MAO-B), which is involved in the breakdown of dopamine. The inhibition of MAO-B leads to the increased availability of dopamine in the brain, which is beneficial in the treatment of Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), in the body. This compound has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. In addition, this compound has been found to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, in the body.

Advantages and Limitations for Lab Experiments

1-[2-(2-isopropylphenoxy)propanoyl]piperidine has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. This compound is also stable and can be stored for long periods of time. However, there are also limitations to the use of this compound in lab experiments. It is highly reactive and can react with other compounds in the lab, leading to inaccurate results. This compound is also expensive, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for the study of 1-[2-(2-isopropylphenoxy)propanoyl]piperidine. One potential direction is the investigation of its potential as a treatment for other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Another direction is the investigation of its potential as an anti-cancer agent, as it has been found to possess anti-tumor properties. Further studies are also needed to investigate the long-term effects of this compound on the body and its potential side effects.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and its applications in various fields of scientific research.

properties

IUPAC Name

1-piperidin-1-yl-2-(2-propan-2-ylphenoxy)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2/c1-13(2)15-9-5-6-10-16(15)20-14(3)17(19)18-11-7-4-8-12-18/h5-6,9-10,13-14H,4,7-8,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGJIEFRMVDYYRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OC(C)C(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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